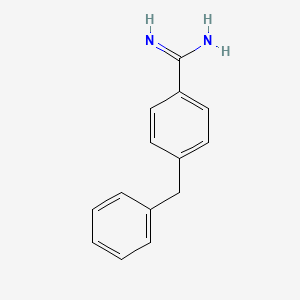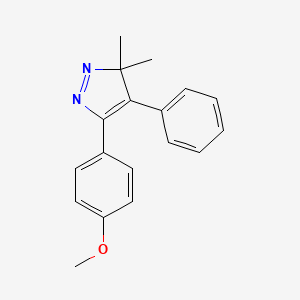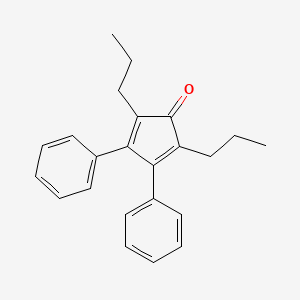
Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a cyclopropane derivative, characterized by the presence of two ester groups and an ethenyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl 2-methylcyclopropane-1,1-dicarboxylate with an ethenylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of dimethyl 2-methylcyclopropane-1,1-dicarboxylic acid.
Reduction: Formation of dimethyl 2-methylcyclopropane-1,1-diol.
Substitution: Formation of various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include nucleophilic attack on the ester groups or electrophilic addition to the ethenyl group.
Comparaison Avec Des Composés Similaires
- Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-ethylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-methylene-2-methylcyclopropane-1,1-dicarboxylate
Comparison: Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate is unique due to the presence of the ethenyl group, which imparts additional reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
61111-66-8 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-9(2)6-10(9,7(11)13-3)8(12)14-4/h5H,1,6H2,2-4H3 |
Clé InChI |
CQDSYUFVGMIYMI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C(=O)OC)C(=O)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)

![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)

![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)



![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)

![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)

